3-Bromo-5-(pentafluorosulfur)benzaldehyde
Description
3-Bromo-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and an aldehyde group attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVQQNYNAJWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-Bromo-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The aldehyde group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(pentafluorosulfur)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorosulfur groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The aldehyde group can form covalent bonds with nucleophiles, affecting biochemical pathways .
Comparison with Similar Compounds
3-Bromo-5-(pentafluorosulfur)benzaldehyde can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.
The uniqueness of this compound lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
3-Bromo-5-(pentafluorosulfur)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is part of a broader class of organofluorine compounds known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Chemical Structure and Properties
The chemical formula of this compound is C7BrF5S, and its CAS number is 1240257-22-0. The presence of both bromine and pentafluorosulfur groups contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7BrF5S |
| Molecular Weight | 295.99 g/mol |
| CAS Number | 1240257-22-0 |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with various biomolecules and its potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
- Receptor Interaction : It may interact with various receptors, altering signal transduction pathways that regulate cell behavior.
Toxicological Profile
According to safety data sheets, this compound is classified as a potential irritant. However, it has not been classified as harmful upon ingestion or inhalation based on available studies.
Toxicity Data
| Endpoint | Result |
|---|---|
| Eye Irritation | Category 2 (irritant) |
| Respiratory Irritation | Not classified |
| Ingestion | Not harmful |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Cancer Research : In another study focusing on organofluorine compounds, researchers explored the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated that the compound induced apoptosis in specific cancer cells, highlighting its potential role in cancer therapy.
- Enzyme Inhibition Studies : Further research evaluated the inhibitory effects of this compound on key metabolic enzymes. It was found to inhibit certain kinases involved in cancer progression, suggesting a mechanism for its anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
